盐酸苄达明

描述

Benzydamine hydrochloride is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . It is available on prescription or to buy from a pharmacy .

Synthesis Analysis

A reversed-phase high-performance liquid chromatographic method is used for the determination of benzydamine hydrochloride and its impurities . The separation is carried out on a Gemini C 18 column using acetonitrile-methanol-ammonium carbonate buffer as the mobile phase .

Chemical Reactions Analysis

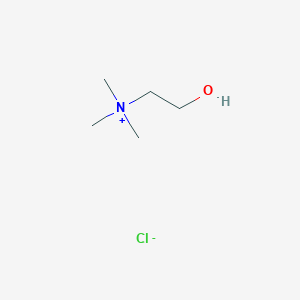

Benzydamine HCl is produced by the reaction of carbonochloridic acid, ethyl ester, benzenemethanamine, N-phenyl- 1-propanamine, 3-chloro-N,N-dimethyl .

Physical And Chemical Properties Analysis

Benzydamine hydrochloride has a molecular weight of 345.87 . It is a solid and has a solubility of 50 mg/mL in DMSO . It is highly lipid soluble in the unionized form .

科学研究应用

Anti-Inflammatory Agent

Benzydamine hydrochloride is a non-steroidal anti-inflammatory drug with distinct pharmacological properties . It is used strictly in local inflammatory diseases, particularly inflammation in the oral and vaginal mucosa . The anti-inflammatory mechanism is not strictly explained by the ability to interfere with the synthesis of prostaglandins .

Psychoactive Properties

In high doses, benzydamine hydrochloride is used as a psychotropic substance for oral administration, having similar properties to lysergic acid diethylamide (LSD) . As an over-the-counter (OTC) compound, it is easy to obtain, and the consequences of using it for purposes other than those assumed by the manufacturer raise various concerns .

Treatment of Neuropathic Pain

Drug Delivery Systems

Research has been conducted to investigate the properties of nano- and micro-sized casein hydrogels crosslinked by sodium tripolyphosphate as drug delivery systems . Benzydamine hydrochloride was chosen as a model hydrophilic drug . The gels were synthesized by varying different parameters: casein concentration, casein/crosslinking ratio, and addition of ethanol as a co-solvent .

Prolonged Release

The release study confirmed that casein particles are useful as benzydamine carriers and ensured prolonged release over 72 h . This could potentially improve the effectiveness of the drug by maintaining a steady concentration in the body over a longer period of time .

Treatment of Joint Inflammation and Muscle Pain

Benzydamine hydrochloride, having analgesic, anesthetic, and anti-inflammatory effects, is used orally or topically in the treatment of disorders such as joint inflammation and muscle pain . Sprayable thermosensitive BZD hydrogels were developed using thermoresponsive poloxamers to avoid systemic side effects and to provide better compliance for topical applications .

作用机制

Target of Action

Benzydamine hydrochloride is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues, acting as a prostaglandin synthetase inhibitor .

Mode of Action

Benzydamine hydrochloride interacts with its targets by decreasing the synthesis of pro-inflammatory cytokines, particularly TNF-α and IL-1β . It also inhibits leukocyte-endothelial interactions, reducing neutrophil degranulation capacity . Unlike traditional NSAIDs, which are acids or metabolised to acids, benzydamine is a weak base .

Biochemical Pathways

The anti-inflammatory activity of benzydamine is related to its ability to inhibit the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . This selective inhibition of pro-inflammatory cytokines helps to reduce inflammation and pain in the affected areas.

Pharmacokinetics

When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . Oral doses of benzydamine are well absorbed, and plasma drug concentrations reach a peak fairly rapidly (e.g., 0.8 micrograms/ml after a 100-mg dose) and then decline with a half-life of about 13 hours . It is excreted through the kidneys .

Result of Action

The molecular and cellular effects of benzydamine’s action include pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . It reduces histamine-induced vasodilation and vascular permeability

Action Environment

The oral environment and microbiota are fundamental in mucositis development, being involved in susceptibility to infections and in ulceration consequences The effectiveness of benzydamine can be influenced by the specific conditions of the oral environment, such as the presence of inflammation or infection

安全和危害

未来方向

Current recognized indications of benzydamine include relief of symptoms associated with inflammatory conditions of the mouth and oropharynx, symptomatic treatment of gingivitis and stomatitis, oral mucositis induced by chemotherapy and/or radiotherapy, and post-operative sore throat . Future applications that need to be explored include oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .

属性

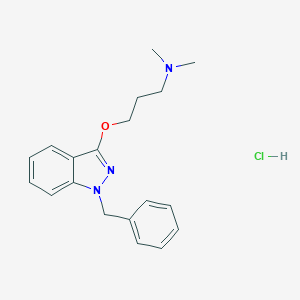

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNIWKQLJSNAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

642-72-8 (Parent) | |

| Record name | Benzydamine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045293 | |

| Record name | Benzydamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzydamine hydrochloride | |

CAS RN |

132-69-4 | |

| Record name | Benzidamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzydamine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzydamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYDAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GI407R4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of benzydamine hydrochloride?

A1: Benzydamine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. [] [https://www.semanticscholar.org/paper/6093628b5b078746ad0c74a688bff73695723ddf]

Q2: Does benzydamine hydrochloride solely target prostaglandin synthesis?

A2: While prostaglandin synthesis inhibition is a key mechanism, benzydamine hydrochloride also exhibits other actions. It stabilizes cell membranes, reducing the release of inflammatory mediators. Additionally, it demonstrates antioxidant properties by scavenging reactive oxygen species. [] [https://www.semanticscholar.org/paper/551f7ced494b7cdb7018b568606c78121c450914]

Q3: How does benzydamine hydrochloride compare to aspirin-like NSAIDs in its mechanism?

A3: Although both benzydamine hydrochloride and aspirin-like NSAIDs are NSAIDs, their mechanisms differ. Unlike aspirin-like NSAIDs, benzydamine hydrochloride’s anti-inflammatory action is not solely dependent on cyclooxygenase (COX) enzyme inhibition. This distinction potentially contributes to its different side effect profile. [] [https://www.semanticscholar.org/paper/553697433b243619281fcb9f86f1e92a887760db]

Q4: What is the molecular formula and weight of benzydamine hydrochloride?

A4: The molecular formula of benzydamine hydrochloride is C19H23N3O.HCl, and its molecular weight is 345.87 g/mol.

Q5: Are there any available spectroscopic data for benzydamine hydrochloride?

A5: Several studies employ spectroscopic techniques for analyzing benzydamine hydrochloride. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used to determine benzydamine hydrochloride and its impurities in pharmaceutical formulations. [] [https://www.semanticscholar.org/paper/5cf010842640c25138bdd31d3d2c38b70469cc52] Gas chromatography (GC) methods with flame ionization detection are also employed for similar purposes. [] [https://www.semanticscholar.org/paper/69d15a3f9adc970ac4c8a33b9c5843c5d4232040]

Q6: How does benzydamine hydrochloride perform in various formulations?

A6: Benzydamine hydrochloride is incorporated into various formulations, including mouthwashes, sprays, gels, and creams. These formulations are designed for topical application in the oral cavity, throat, and other mucosal surfaces. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/fb145def168e8bb4dc2be929db6f8632148eb539]

Q7: Are there any concerns regarding the staining potential of benzydamine hydrochloride formulations?

A7: One study investigated the staining potential of different mouthwashes, including benzydamine hydrochloride, on provisional acrylic resin. Interestingly, benzydamine hydrochloride exhibited less color change compared to chlorhexidine gluconate and tea tree oil rinses, suggesting a lower staining potential. [] [https://www.semanticscholar.org/paper/6ae2cd08fd7506f795c836fc6ea1bacf7e9a93b2]

Q8: Does benzydamine hydrochloride possess any catalytic properties?

A8: The scientific literature primarily focuses on benzydamine hydrochloride's pharmacological properties, with limited information available regarding its potential catalytic activity. Further research is needed to explore this aspect.

Q9: What is the typical route of administration for benzydamine hydrochloride?

A9: Benzydamine hydrochloride is primarily administered topically for local effects. This includes formulations like mouthwashes, gargles, sprays, and gels applied directly to the affected area in the oral cavity or throat. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/0ab17670b7fef1ade40c9aa7a650d2e4f9a47b54]

Q10: Has benzydamine hydrochloride been investigated for its antibacterial activity?

A10: Yes, studies demonstrate benzydamine hydrochloride's antimicrobial action against various bacteria, including those commonly involved in ENT infections. Research highlights its efficacy against both planktonic cells and biofilms, showcasing its potential in managing oral infections. [] [https://www.semanticscholar.org/paper/c9a6a5820f1ebc2fdaed58cdf66cb798a36d41df]

Q11: Are there studies comparing benzydamine hydrochloride's efficacy with other agents like chlorhexidine?

A11: Several studies have compared benzydamine hydrochloride's effectiveness to other commonly used agents like chlorhexidine. In a study evaluating their effects on plaque-induced gingivitis, both agents significantly reduced plaque index, gingival index, and bleeding on probing scores. While both demonstrated effectiveness, benzydamine hydrochloride offered potential advantages such as cost-effectiveness, wide availability, and good tolerability. [] [https://www.semanticscholar.org/paper/343a04129fa6417a2103429dee5d7411f95d387f]

Q12: What is the evidence for benzydamine hydrochloride's efficacy in managing radiation-induced oral mucositis?

A12: Research suggests that benzydamine hydrochloride is beneficial in managing radiation-induced oral mucositis, a common side effect of radiotherapy in head and neck cancer patients. Studies have explored its use in various formulations, including mouthwashes and sprays, to alleviate pain, reduce inflammation, and improve quality of life in these patients. [] [https://www.semanticscholar.org/paper/c99d9533ae7db1814d36f4962aba06ab3ff77e4a], [] [https://www.semanticscholar.org/paper/1ffe2166386e2f18b334e28bee7eee817c2e42ad]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。